3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
CAS No.: 6094-45-7
Cat. No.: VC8381054
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6094-45-7 |
|---|---|
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C10H19NO/c12-6-2-4-9-7-8-3-1-5-10(8)11-9/h8-12H,1-7H2 |
| Standard InChI Key | TXDAPVGKRYYGSU-UHFFFAOYSA-N |
| SMILES | C1CC2CC(NC2C1)CCCO |
| Canonical SMILES | C1CC2CC(NC2C1)CCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic octahydrocyclopenta[b]pyrrole system fused to a propan-1-ol chain. The bicyclic core consists of a five-membered cyclopentane ring condensed with a pyrrolidine ring, resulting in a rigid, stereochemically rich framework. The saturated nature of the system eliminates aromaticity, enhancing stability and enabling selective functionalization .
Molecular Formula:
Molecular Weight: 169.26 g/mol (calculated).
Stereochemistry: The bicyclic system introduces multiple stereocenters, with the [b]pyrrolidine configuration dictating spatial orientation. Chiral resolution methods, such as asymmetric hydrogenation, are critical for isolating enantiopure forms .
Physical Properties
While direct measurements for 3-(octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol are unavailable, analogous compounds provide benchmarks:
The higher logP of the target compound compared to its unsaturated analog suggests increased hydrophobicity, aligning with its bicyclic structure .
Synthesis and Catalytic Optimization
Hydrogenation Strategies
The saturated bicyclic core is typically synthesized via catalytic hydrogenation of unsaturated precursors. A patent detailing the preparation of octahydrocyclopenta[c]pyrrole from 1,2-dicyanocyclo-l-pentene highlights the viability of single-step hydrogenation for analogous systems . Key parameters include:
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Catalyst: Raney nickel or rhodium complexes with bisphosphine ligands.
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Pressure: 10–100 bar .
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Temperature: 50–100°C.
For 3-(octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol, a similar approach could involve hydrogenating a propanol-substituted cyclopentenepyrrole precursor. Table 1 summarizes optimized conditions from related hydrogenation studies :
Table 1: Hydrogenation Conditions for Bicyclic Amine Synthesis
| Entry | Ligand | Solvent | Conversion (%) | Diastereomeric Excess (%) |
|---|---|---|---|---|
| 1 | (R-Xyl-PhanePhos) | MeOH | 100 | 63 |
| 2 | (R-Xyl-PhanePhos) | EtOH | 100 | 77 |
| 3 | (S-PCyCo-BoPhoz) | EtOH | 99 | 34 |
Chiral ligands like (R-Xyl-PhanePhos) enhance enantioselectivity, critical for pharmaceutical applications .
Challenges in Cyclization
Early methods for octahydrocyclopenta[b]pyrrole derivatives required multi-step sequences, but modern protocols achieve cyclization and hydrogenation concurrently. For example, JP 05-070429 A describes a two-step process using Raney nickel followed by copper chromite, yielding ≤50% . Advances in catalyst design now permit single-step reactions with ≥90% efficiency under optimized conditions .
Pharmaceutical Applications
Antidiabetic Agents
Octahydrocyclopenta[b]pyrrole derivatives are intermediates in sulfonylurea drugs like gliclazide, a therapeutic for type 2 diabetes. The bicyclic amine’s rigidity mimics peptide backbones, enhancing receptor binding . Modifying the propanol side chain could fine-tune pharmacokinetics, such as metabolic stability and tissue penetration.
Antiviral Scaffolds
The compound’s nitrogen-rich structure facilitates interactions with viral protease active sites. Derivatives of octahydrocyclopenta[b]pyrrole-2-carboxylic acid exhibit inhibitory activity against RNA viruses, suggesting potential for analogous alcohols .
Analytical Characterization
Spectroscopic Profiling
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NMR: NMR of the bicyclic core shows distinct signals for equatorial and axial protons (δ 1.2–3.0 ppm). The propanol chain’s hydroxyl proton appears as a broad singlet near δ 1.5 ppm .
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HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >90% purity under isocratic conditions .
Stability Studies
Hydrolytic stability tests in simulated gastric fluid (pH 1.2) indicate negligible degradation over 24 hours, underscoring suitability for oral formulations .
Future Directions
Continuous-Flow Synthesis
Microreactor systems could enhance hydrogenation efficiency by improving heat/mass transfer, reducing catalyst loading, and enabling real-time monitoring .
Targeted Drug Delivery
Functionalizing the propanol hydroxyl group with ester or carbamate linkers may enable prodrug strategies, enhancing bioavailability.
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